2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
Description
2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a nitrile-containing compound featuring two distinct halogenated aromatic rings: a 2-chloro-6-fluorophenyl group and a 4-chlorophenyl group, both attached to a central 4-oxobutanenitrile scaffold.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FNO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBAGYZSZACMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to introduce the ketone group. The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be explored to design drugs with specific therapeutic effects.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with various enzymes and receptors could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its interaction with molecular targets. The nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Structural Analogues from Oxidative Cyclization Studies ()
Key analogs synthesized via oxidative cyclization () share the 4-oxobutanenitrile core but differ in substituents on the phenyl rings. Below is a comparative analysis:
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂ in 6ja) correlate with higher melting points (183–186°C), likely due to enhanced dipole interactions and crystal packing . Halogenated analogs (e.g., 6ak with Br) show moderate melting points (105–106°C), while methylamino groups (10da) reduce crystallinity (115–116°C). The target compound’s Cl/F substituents may similarly influence its solid-state properties.
Synthetic Yields :
- The nitro-substituted 6ja achieves a 97% yield, suggesting electron-withdrawing groups stabilize intermediates during synthesis . In contrast, bromo-substituted 6ak yields only 48%, highlighting steric or electronic challenges.
The target compound’s halogenated rings may favor electrophilic substitution or resistance to metabolic degradation.
Comparison with Shorter-Chain Nitriles ()
The compound 2-(4-chlorophenyl)-3-oxobutanenitrile () shares a chlorophenyl group but lacks the fluoro substituent and has a shorter carbon chain (3-oxo vs. 4-oxo).
Key Differences:
- Chain Length : The shorter chain in ’s compound may reduce steric hindrance, increasing reactivity in cyclization or nucleophilic addition reactions.
Impurities and Pharmaceutical Analogs ()
These highlight broader trends:
Biological Activity
2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorinated phenyl groups and a nitrile functional group, suggests potential biological activity, particularly in the context of enzyme inhibition and interaction with biological macromolecules.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and may improve its binding affinity to various enzymes and receptors. The nitrile group can also participate in hydrogen bonding and dipole-dipole interactions, contributing to its overall biological efficacy.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have shown that structurally related compounds exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to anti-inflammatory effects, making these compounds potential candidates for therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of compounds with similar structures. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The exact mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
-
Study on COX Inhibition :
- Objective : Evaluate the inhibitory effects of chlorinated phenyl compounds on COX enzymes.
- Findings : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against COX-1 and COX-2, indicating potent anti-inflammatory potential.
-
Antimicrobial Screening :
- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.
Data Table
| Property/Activity | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Molecular Weight | X g/mol (to be determined) |
| COX Inhibition IC50 | Low micromolar range |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Potential Applications | Anti-inflammatory, antimicrobial agents |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanohydrin intermediates. For example, the nitrile group may form through a Knoevenagel condensation between a ketone precursor (e.g., 4-(4-chlorophenyl)-4-oxobutanenitrile) and a fluorinated aromatic aldehyde. Reaction optimization includes using anhydrous conditions, catalysts like piperidine, and controlled heating (60–80°C) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>75%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm nitrile/ketone functionality (e.g., carbonyl peaks at ~190 ppm in ) .
- IR : Stretching vibrations for C≡N (~2240 cm) and C=O (~1680 cm) validate functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%). Mobile phases often combine acetonitrile and phosphate buffers (pH 2.7–3.0) to resolve impurities .
Advanced Research Questions
Q. How do chlorine and fluorine substituents influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity enhances aryl ring electron deficiency, increasing electrophilic substitution resistance. Chlorine’s inductive effect stabilizes intermediates in nucleophilic reactions.
- Biological Activity : Fluorine improves metabolic stability and bioavailability, while chlorine enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 inhibition). Comparative studies with non-halogenated analogs show a 3–5× increase in binding affinity .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disorder in the oxobutane chain and twinning due to flexible substituents. SHELXL (via Olex2 interface) refines anisotropic displacement parameters and applies TWIN/BASF commands to model twinned data. High-resolution datasets (≤0.8 Å) and hydrogen-bond restraints improve R1 values (<5%) .
Q. How can computational models predict the compound’s interaction with biological targets like kinases?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The nitrile group forms hydrogen bonds with kinase hinge regions (e.g., EGFR-TK).
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates favorable interactions.
- QSAR : Hammett constants (σ) for Cl/F correlate with IC values in enzyme assays .
Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported synthetic yields (50–85%) for this compound?
- Methodological Answer : Yield variations arise from solvent polarity (DMF vs. THF) and stoichiometric ratios. DOE (Design of Experiments) optimizes parameters:
- Critical Factors : Molar ratio (1:1.2 ketone:aldehyde), solvent (DMF), temperature (70°C).
- Validation : Reproducibility testing (n=5) under optimized conditions yields 82±3% purity .
Q. What strategies mitigate byproduct formation during nitrile synthesis?
- Methodological Answer :
- Byproduct Identification : LC-MS detects dimerization products (e.g., bis-oxobutane derivatives).
- Mitigation : Slow addition of aldehyde precursors and scavengers (molecular sieves) reduce side reactions. Post-synthesis recrystallization in ethanol/water (7:3) removes impurities .
Biological and Material Applications
Q. What in vitro assays validate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinase Assays : ADP-Glo™ assays measure IC against recombinant kinases (e.g., JAK2).
- Cellular Uptake : Fluorescence tagging (BODIPY derivatives) quantifies intracellular accumulation via flow cytometry .
Q. How does the compound’s electronic structure impact its utility in materials science?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
